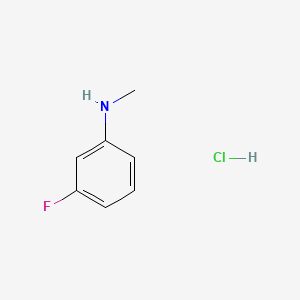











|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=[O:8])([OH:3])=O.S(Cl)(Cl)=O.Cl.[CH3:17][NH:18][C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([F:25])[CH:20]=1.C(N(CC)CC)C>C1(C)C=CC=CC=1.CN(C=O)C.O1CCCC1>[F:25][C:21]1[CH:20]=[C:19]([N:18]([CH3:17])[C:1](=[O:3])[C:4]2[CH:11]=[CH:10][CH:9]=[C:6]([CH:7]=[O:8])[CH:5]=2)[CH:24]=[CH:23][CH:22]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
12.01 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C=1C=C(C=O)C=CC1
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
13.05 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNC1=CC(=CC=C1)F
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
to stir overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A reflux condenser with a calcium sulfate drying tube attached was placed on the flask
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 1 hour after the solution
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were removed on the rotovap
|
|
Type
|
DISSOLUTION
|
|
Details
|
The crude acid chloride was then dissolved in 150 mL of dry tetrahydrofuran
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice/water bath
|
|
Type
|
CUSTOM
|
|
Details
|
To remove the copious amount of precipitate, 100 mL of diethyl ether
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered
|
|
Type
|
WASH
|
|
Details
|
After rinsing the salts with more ether
|
|
Type
|
CUSTOM
|
|
Details
|
the solvents were removed under reduced pressure
|
|
Type
|
EXTRACTION
|
|
Details
|
The residue was extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
washed with 1N HCl twice
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over sodium sulfate/magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed by evaporation at reduced pressure
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=CC1)N(C(C1=CC(=CC=C1)C=O)=O)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |